{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, a pyridinyl group, and a triazolamine core, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Methoxybenzoyl Group: This can be done via an acylation reaction using methoxybenzoyl chloride and a base.
Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole core, along with the fluorophenyl and methoxybenzoyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H18FN5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-10-6-16(7-11-19)21(29)28-22(25-13-15-4-8-18(23)9-5-15)26-20(27-28)17-3-2-12-24-14-17/h2-12,14H,13H2,1H3,(H,25,26,27) |
InChI Key |
WPAMWBQSGHMACR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.